7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin
Description
This compound is a phalloidin derivative, a class of bicyclic heptapeptides originally isolated from Amanita mushrooms, known for their high affinity to F-actin . The core structure of phalloidin is modified at position 7, where the native dihydroxyleucine residue is replaced by a complex substituent: a 4-hydroxy-4-methyl-L-ornithine moiety conjugated via a thioxomethyl group to a spiroxanthene-isobenzofuran fluorophore. This modification introduces a fluorescent probe while retaining actin-binding capacity, making it valuable for cytoskeletal imaging . Key structural features include:
- Spiroxanthene-isobenzofuran core: Provides fluorescence and stability.
- Thioxomethyl linkage: Enhances chemical stability compared to traditional thiourea bonds.
- 4-Hydroxy-4-methyl-L-ornithine: Modifies solubility and steric interactions with actin.
Properties
CAS No. |
915026-99-2 |
|---|---|
Molecular Formula |
C56H60N10O15S2 |
Molecular Weight |
1177.27 |
IUPAC Name |
5-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C56H60N10O15S2/c1-24-46(71)61-38-19-35-31-7-5-6-8-37(31)64-52(35)83-22-40(53(77)66-21-30(70)16-41(66)50(75)59-24)63-51(76)45(26(3)67)65-47(72)25(2)58-49(74)39(62-48(38)73)20-56(4,80)23-57-55(82)60-27-9-12-32(36(15-27)54(78)79)44-33-13-10-28(68)17-42(33)81-43-18-29(69)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,64,67-68,70,80H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H,78,79)(H2,57,60,82)/t24-,25?,26-,30+,38-,39-,40+,41-,45+,56+/m0/s1 |
InChI Key |
WUSBHBKXQMYBEH-UVSDEEQGSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin is a complex compound that exhibits significant biological activity, particularly in the context of cellular biology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes a phalloidin backbone linked to a modified ornithine moiety. The molecular formula is with a molecular weight of approximately 556.66 g/mol. Its structure allows for interactions with various cellular components, influencing its biological activity.
Phalloidin, the core component of this compound, primarily binds to actin filaments, stabilizing them and preventing depolymerization. This action is critical in cellular processes such as motility, division, and intracellular transport. The additional modifications in this compound enhance its affinity for specific cellular targets, potentially increasing its efficacy in therapeutic applications.
Antitumor Activity
Research indicates that phalloidin derivatives exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells through the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 2.5 | Caspase activation |
| MCF-7 (breast) | 1.8 | Apoptosis induction |
| A549 (lung) | 3.0 | Cell cycle arrest |
Neuroprotective Effects
Studies have also highlighted the neuroprotective properties of this compound. It has been shown to inhibit neuronal apoptosis in models of neurodegenerative diseases by modulating signaling pathways associated with oxidative stress.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Cellular Biochemistry demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines compared to controls (p < 0.05).
- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues, suggesting potential therapeutic applications for neurodegenerative disorders.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits potent biological activity, it also has associated toxicity at higher concentrations. The LD50 value has been reported as approximately 50 mg/kg in rodent models, necessitating careful dosage regulation in potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs in the Phalloidin Family
Native Phalloidin
- Structure : Lacks the spiroxanthene-isobenzofuran and ornithine modifications.
- Function : Binds F-actin with Kd ~20 nM but lacks fluorescence.
- Key Difference : The target compound’s fluorescence enables real-time imaging, whereas native phalloidin requires secondary labeling .
Phalloidin Derivatives with Position 7 Modifications
highlights that modifications at position 7 (dihydroxyleucine) are tolerated without disrupting actin binding. For example:
- 7-Nitrobenzoxadiazole (NBD)-phalloidin : Uses a nitrobenzoxadiazole fluorophore.
Spiroxanthene-Isobenzofuran Derivatives
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid ()
- Structure : Shares the spiroxanthene-isobenzofuran core but replaces the thioxomethyl-ornithine with dithiarsolan groups and a carboxylic acid.
- Properties :
- Solubility : Lower aqueous solubility due to dithiarsolan hydrophobicity.
- Stability : Dithiarsolan groups may introduce redox sensitivity, unlike the thioxomethyl linkage in the target compound.
- Applications : Used in medicinal chemistry for arsenic-based therapeutics, contrasting with the target compound’s imaging role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
